molecular formula C19H12F3N3O2S2 B2936348 N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2319923-21-0

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2936348
CAS No.: 2319923-21-0
M. Wt: 435.44
InChI Key: VPLCPVSACHLESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thiazolopyridine moiety and a trifluoromethyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the thiazolopyridine core.

    Introduction of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyridine moiety.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an antimicrobial agent, given the known activity of sulfonamides. It could also be explored for its effects on various biological pathways.

Medicine

Medically, the compound might be investigated for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The thiazolopyridine moiety might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide lies in its combination of a thiazolopyridine core with a trifluoromethyl group and a sulfonamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)14-4-1-2-6-16(14)29(26,27)25-13-9-7-12(8-10-13)17-24-15-5-3-11-23-18(15)28-17/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCPVSACHLESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.